Dichlorine dioxide
Description
Properties
CAS No. |
12292-23-8 |
|---|---|
Molecular Formula |
Cl2O2 |
Molecular Weight |
102.9 g/mol |
IUPAC Name |
chlorooxy hypochlorite |
InChI |
InChI=1S/Cl2O2/c1-3-4-2 |
InChI Key |
MAYPHUUCLRDEAZ-UHFFFAOYSA-N |
SMILES |
O(OCl)Cl |
Canonical SMILES |
O(OCl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Water Treatment
Chlorine Dioxide in Water Disinfection
Chlorine dioxide is widely recognized for its effectiveness as a disinfectant in water treatment processes. It is utilized both as a primary and secondary disinfectant due to its ability to eliminate pathogens without forming harmful by-products like trihalomethanes (THMs) and haloacetic acids (HAAs), which are common with chlorine use.
- Dosage Requirements : Typical dosages for effective disinfection include:
| Pathogen | Dosage (mg/L) | Contact Time |
|---|---|---|
| Bacteria | 1 - 5 | 5 minutes |
| Giardia | 1.5 - 2.0 | 60 minutes |
| Cryptosporidium | 12 - 32 | Varies |
Industrial Applications
Cooling Towers
Chlorine dioxide is extensively used in industrial settings, particularly in cooling towers, where it serves to control biofilm formation and eliminate harmful bacteria such as Legionella. The application leads to improved efficiency and reduced corrosion of equipment.
- Benefits :
Oral Hygiene
Mouthwash Formulations
Recent studies have highlighted the effectiveness of chlorine dioxide in oral hygiene products, particularly mouthwashes. Research indicates that chlorine dioxide significantly reduces halitosis (bad breath) with minimal side effects compared to traditional mouthwashes.
- Clinical Findings : A meta-analysis involving randomized controlled trials showed significant improvements in halitosis parameters among users of chlorine dioxide mouthwash compared to placebo groups .
Food Industry
Sanitization of Food Products
Chlorine dioxide is employed in the food industry for sanitizing fruits and vegetables, as well as disinfecting poultry during processing. It effectively eradicates molds and pathogens without leaving harmful residues.
- Application Methods :
Case Studies
Bottling Plant Application
A notable case study involved the use of chlorine dioxide in a bottling plant's neck rinse system. The implementation of an Activ-Ox system demonstrated a dramatic reduction in bacterial levels, leading to enhanced health and safety compliance and long-term cost savings .
| Aspect | Before Implementation | After Implementation |
|---|---|---|
| Bacterial Levels | High | Dramatically Reduced |
| Health & Safety Compliance | Compromised | Maintained |
| Production Costs | Higher | Reduced |
Chemical Reactions Analysis
Production and Formation
Dichlorine dioxide forms via the dimerization of chlorine monoxide radicals (ClO·) in the presence of a third-body molecule (M):
This reaction is prominent in the stratosphere, where ClO· radicals are generated through ozone (O₃) destruction by chlorine atoms . Industrial synthesis methods include:
Decomposition Reactions
ClOOCl undergoes photolytic and thermal decomposition:
Photolysis
Under UV irradiation (λ = 245 nm):
This process is central to catalytic ozone destruction cycles .
Thermal Stability
ClOOCl decomposes explosively at temperatures >130°C or concentrations >10% .
Oxidation Reactions
ClOOCl and its decomposition products (ClO₂) exhibit selective oxidation behavior:
Reaction with Organic Compounds
Inorganic Reactivity
ClO₂ (derived from ClOOCl) rapidly oxidizes:
Ozone Depletion Mechanism
ClOOCl participates in catalytic ozone destruction:
This cycle regenerates Cl atoms, enabling sustained O₃ depletion .
Byproduct Formation
ClO₂ reactions produce chlorite (ClO₂⁻) and minimal trihalomethanes (THMs), unlike chlorine . For example:
Molecular Geometry
| Parameter | Value |
|---|---|
| Cl–O bond length | 1.704 Å |
| O–O bond length | 1.426 Å |
| Cl–O–O bond angle | 110.1° |
| Dihedral angle (Cl–O–O) | 81° |
Reaction Kinetics
Comparison with Similar Compounds
Comparison with Similar Chlorine Oxides
Chlorine oxides vary significantly in stability, oxidation states, and applications. Below is a detailed comparison of Cl₂O₂ with key analogs:
Dichlorine Monoxide (Cl₂O)
- Formula : Cl₂O
- Oxidation State of Cl : +1
- Physical Properties : Yellow-brown gas, melting point −116°C, decomposes explosively above 100°C .
- Stability : Moderately unstable; reacts violently with organic compounds.
- Applications : Industrial synthesis of hypochlorite salts .
- Key Difference: Cl₂O lacks the peroxide bond (O-O) present in Cl₂O₂, leading to distinct reactivity.
Chlorine Dioxide (ClO₂)
- Formula : ClO₂
- Oxidation State of Cl : +4
- Physical Properties : Orange-yellow gas, melting point −59°C, highly soluble in water (10× more than chlorine) .
- Stability : Unstable under light but widely used due to controlled reactivity.
- Applications : Potent disinfectant in water treatment and food industries .
- Key Difference : ClO₂ is a stable free radical with a linear structure (O-Cl-O), whereas Cl₂O₂ is a dimeric peroxide intermediate . ClO₂’s higher oxidation state (+4 vs. +1 in Cl₂O₂) enhances its oxidative capacity .
Dichlorine Heptoxide (Cl₂O₇)
- Formula : Cl₂O₇
- Oxidation State of Cl : +7
- Physical Properties : Colorless oily liquid, melting point −90°C, hydrolyzes to perchloric acid .
- Stability : Relatively stable but decomposes upon heating.
- Applications : Strong oxidizing agent in organic synthesis .
- Key Difference : Cl₂O₇ contains chlorine in its highest oxidation state (+7), enabling extreme oxidative power absent in Cl₂O₂ .
Comparative Data Table
Research Findings and Implications
- Reactivity : Cl₂O₂’s peroxide structure (Cl-O-O-Cl) makes it highly reactive, participating in rapid disproportionation reactions to yield ClO₂ . In contrast, ClO₂’s radical nature allows selective oxidation without forming harmful byproducts like trihalomethanes (THMs) .
- Environmental Impact : While ClO₂ is favored for its low reactivity with ammonia , Cl₂O₂’s instability limits its environmental persistence. Cl₂O₇, however, poses risks due to its hydrolysis to perchloric acid, a potent environmental oxidant .
- Industrial Relevance: Cl₂O₂’s role as a transient species underscores its importance in ClO₂ generation, a critical process in sustainable disinfection technologies .
Preparation Methods
Reaction Mechanism and Components
The solid-state reaction method involves combining a hypochlorite salt (e.g., sodium hypochlorite, NaOCl) with trichloroisocyanuric acid (TCCA) in an aqueous medium. Both reactants are introduced in solid form, ensuring controlled reactivity and reduced byproduct formation. Sodium hypochlorite is preferred due to its stability and commercial availability, typically constituting 40–60% by weight of the reactant mixture. TCCA, a chlorinating agent, reacts with hypochlorite ions to generate ClO₂ through a series of redox reactions.
The reaction proceeds as follows:
Mixing the reactants with a gaseous carrier (e.g., compressed air) enhances ClO₂ liberation, achieving conversion rates exceeding 90% under optimal conditions.
Process Optimization
Key parameters include:
-
Gaseous Carrier Flow Rate : 5–10 L/min to maximize gas-liquid interfacial area.
-
Additives : Organic acids like citric acid (20–30% by weight) improve yield by stabilizing intermediates.
Table 1: Performance Metrics of Solid-State Method
| Parameter | Value |
|---|---|
| Hypochlorite Concentration | 40–60% by weight |
| TCCA Concentration | 20–30% by weight |
| Average Conversion Rate | 85–95% |
| Byproduct Formation | <5% (primarily chlorite ions) |
This method is favored in small-scale applications due to its simplicity and minimal equipment requirements.
Acid-Chlorate Process with Catalysts
Industrial-Scale Synthesis
The acid-chlorate method employs sodium chlorate (NaClO₃), sodium chloride (NaCl), and sulfuric acid (H₂SO₄) under catalytic conditions. Silver ions (Ag⁺) are the most effective catalysts, operating at concentrations of 0.0001–1.5 g/L. The reaction occurs in a generator-evaporator-crystallizer system maintained at 70–80°C and 100–300 mmHg pressure:
Catalytic Efficiency and Byproducts
Manganese (Mn²⁺) and vanadium pentoxide (V₂O₅) catalysts offer moderate efficiency but are less cost-effective. Side reactions produce chlorine gas (Cl₂), necessitating absorption systems to isolate ClO₂.
Table 2: Acid-Chlorate Process Conditions
| Parameter | Value |
|---|---|
| Temperature | 70–80°C |
| Pressure | 100–300 mmHg |
| Acid Normality | 4–5 N |
| Chlorate Conversion | 70–85% |
This method dominates large-scale production, particularly in pulp and paper industries, due to its high throughput.
Aqueous and Gas-Phase Chlorine-Sodium Chlorite Systems
Aqueous Chlorine-Sodium Chlorite Reaction
Early ClO₂ generators mixed sodium chlorite (NaClO₂) solutions with aqueous chlorine, but excess chlorine led to undesirable byproducts like chlorate (ClO₃⁻):
Stoichiometric imbalances necessitated 200–300% excess chlorine, limiting utility in drinking water treatment.
Gas-Phase Vacuum System
Modern systems react gaseous chlorine with concentrated NaClO₂ under vacuum, achieving >95% purity. A gas ejector removes ClO₂ continuously, minimizing residual chlorine:
Table 3: Gas-Phase System Performance
| Parameter | Value |
|---|---|
| ClO₂ Concentration | 200–1000 mg/L |
| Residual Chlorine | <5% |
| Reaction Time | <2 seconds |
This method is preferred in municipal water treatment for its safety and scalability.
pH-Adjusted Chlorine Dioxide Generation
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for Dichlorine dioxide (Cl₂O₂), and how can experimental conditions be optimized to minimize decomposition?
- Methodological Answer : Cl₂O₂ is synthesized via controlled reactions such as the acidification of chlorite ions (ClO₂⁻) with sulfuric acid or photolysis of chlorine dioxide (ClO₂) under UV light . To minimize decomposition, reactions should be conducted in dark, inert atmospheres (e.g., argon) at low temperatures (<0°C). Real-time monitoring using UV-Vis spectroscopy (absorption at 245–260 nm) helps track intermediate stability .
Q. What spectroscopic techniques are most effective for identifying and characterizing Cl₂O₂ in experimental settings?
- Methodological Answer : Key techniques include:
- Infrared (IR) Spectroscopy : Identifies O-O and Cl-O stretching vibrations (observed at ~450 cm⁻¹ and ~650 cm⁻¹, respectively) .
- UV-Vis Spectroscopy : Monitors electronic transitions in the 200–300 nm range, critical for detecting Cl₂O₂ in gas or solution phases .
- Mass Spectrometry : Confirms molecular weight (102.9042 g/mol) and fragmentation patterns (e.g., ClO⁻ ions) .
Q. How does the stability of Cl₂O₂ compare to other chlorine oxides, and what factors influence its decomposition?
- Methodological Answer : Cl₂O₂ is less stable than ClO₂ or Cl₂O₇ due to its radical nature and weak O-O bond (bond energy ~50 kJ/mol) . Decomposition pathways (e.g., Cl₂O₂ → Cl₂ + O₂) are accelerated by light, heat, or organic contaminants. Stability studies require controlled environments (e.g., cryogenic matrices) and kinetic modeling to quantify half-lives under varying conditions .
Advanced Research Questions
Q. How can computational methods resolve discrepancies in Cl₂O₂’s structural and thermodynamic properties reported in experimental studies?
- Methodological Answer : High-level ab initio calculations (e.g., CCSD(T)/aug-cc-pVTZ) predict bond distances (Cl-O ≈ 1.70 Å, O-O ≈ 1.43 Å) and thermodynamic parameters (ΔH°f ≈ 80 kJ/mol) with <0.01 Å accuracy . These methods reconcile experimental data from matrix-isolation IR studies and address contradictions in stability by simulating environmental effects (e.g., solvent interactions, temperature gradients) .
Q. What experimental strategies can address contradictions in Cl₂O₂’s reported reactivity with organic compounds during disinfection studies?
- Methodological Answer : Conflicting data on chlorite (ClO₂⁻) by-product formation may arise from varying pH, organic substrate structures, or detection limits. Researchers should:
- Use isotopically labeled Cl₂O₂ (e.g., ³⁶Cl) to track reaction pathways via LC-MS .
- Conduct time-resolved kinetic studies with stopped-flow techniques to isolate primary vs. secondary reactions .
- Compare results with computational models (e.g., DFT for transition-state analysis) .
Q. What mechanisms govern the UV-induced decomposition of Cl₂O₂, and how do they impact atmospheric chemistry models?
- Methodological Answer : Under actinic UV (248 nm), Cl₂O₂ decomposes via two pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
